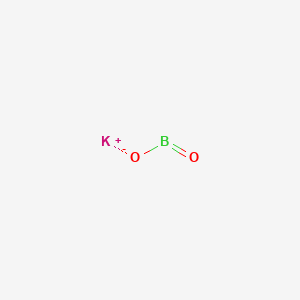
乙酸氧基三乙基硅烷
描述
Synthesis Analysis
The synthesis of compounds similar to Acetoxytriethylsilane often involves complex chemical reactions. For instance, the synthesis of target molecules often involves retrosynthetic analysis, a technique frequently applied in organic synthesis . This process involves identifying precursors that could react in one step to make the target compound, then identifying the next precursor that could react to give the first precursor, and repeating the process until reaching the starting material .科学研究应用
Application in Surface Engineering of Polydimethylsiloxane
A study by Chuah et al. (2015) discusses the use of chemical functionalization in surface engineering of polydimethylsiloxane (PDMS), an area where acetoxytriethylsilane could potentially be applied. This approach enhances biocompatibility for long-term cell culture, particularly in mechanobiology and microfluidic chips.
Biocatalysis in Acetoin Production
In a study by Bao et al. (2014), the use of whole-cell biocatalysts for producing acetoin, a chemical synthesized often by chemical methods, is explored. This process, where acetoxytriethylsilane might find relevance, indicates the importance of manipulating intracellular cofactor levels over enhancing enzyme activity.
Poly(beta-hydroxybutyrate) Production
Research by van Aalst-van Leeuwen et al. (1997) involves the study of microorganisms under dynamic substrate supply, focusing on the accumulation of storage polymers like poly(beta-hydroxybutyrate). Acetoxytriethylsilane could be relevant in the chemical modeling and analysis of such processes.
Fermentative Production of Acetoin
The fermentative production of acetoin, a compound used in various industries, is reviewed by Xiao & Lu (2014). This study highlights the importance of acetoin and its production processes, where acetoxytriethylsilane might be applied in the optimization of such processes.
Dynamic NMR of Acetoxysilanes
A study on the dynamic NMR of acetoxysilanes by Fusaro et al. (2012) could be relevant to understanding the behavior of acetoxytriethylsilane. This research provides insights into the structure and dynamics of acetoxysilanes, which are similar in structure to acetoxytriethylsilane.
Cyclic Acetals Preparation
Research by Kurihara & Hakamata (2003) discusses the preparation of cyclic acetals using a process that involves diols and alkoxysilanes, a category to which acetoxytriethylsilane belongs. This process is significant for the conversion of carbonyl compounds under mild conditions.
Reverse Osmosis Membranes
Yamamoto et al. (2017) have synthesized new bridged trialkoxysilanes bearing acetoxymethyl groups for reverse osmosis membranes, indicating potential applications of acetoxytriethylsilane in water desalination technologies. The study is available at Yamamoto et al. (2017).
安全和危害
未来方向
The future of synthetic chemistry, including the synthesis of compounds like Acetoxytriethylsilane, is expected to involve the improvement of synthesis abilities and the enhancement of synthesis applications . This includes the development of new molecules and materials to support better life welfare, with a focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy .
属性
IUPAC Name |
triethylsilyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-11(6-2,7-3)10-8(4)9/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAURKQPZJJMXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884144 | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylacetoxysilane | |
CAS RN |
5290-29-9 | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5290-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005290299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanol, 1,1,1-triethyl-, 1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40884144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxytriethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl [(4-methylphenyl)sulfonyl]acetate](/img/structure/B1585008.png)











